molecular formula C19H21F2N3O3 B4926645 N-(3,4-difluorophenyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinamine

N-(3,4-difluorophenyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinamine

Cat. No. B4926645
M. Wt: 377.4 g/mol
InChI Key: YSIDWUGMHCBOQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-difluorophenyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinamine, also known as DFP-10825, is a small molecule that has gained significant attention in the scientific community due to its potential applications in medical research. DFP-10825 is a selective antagonist of the dopamine D3 receptor, which plays a critical role in the regulation of the reward pathway in the brain.

Mechanism of Action

N-(3,4-difluorophenyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinamine is a selective antagonist of the dopamine D3 receptor. The dopamine D3 receptor is a G-protein coupled receptor that is primarily expressed in the mesolimbic system of the brain. The mesolimbic system is involved in the regulation of the reward pathway, which is responsible for the feeling of pleasure and motivation. N-(3,4-difluorophenyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinamine binds to the dopamine D3 receptor and prevents the activation of the receptor by dopamine. This results in a decrease in the activity of the reward pathway, which may be beneficial in the treatment of drug addiction and other neurological disorders.
Biochemical and Physiological Effects
N-(3,4-difluorophenyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinamine has been shown to have several biochemical and physiological effects. In vitro studies have shown that N-(3,4-difluorophenyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinamine has a high affinity for the dopamine D3 receptor and is selective for this receptor over other dopamine receptors. In vivo studies have shown that N-(3,4-difluorophenyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinamine can decrease the activity of the reward pathway in the brain, which may be beneficial in the treatment of drug addiction and other neurological disorders.

Advantages and Limitations for Lab Experiments

N-(3,4-difluorophenyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinamine has several advantages for lab experiments. It is a selective antagonist of the dopamine D3 receptor, which allows for the specific targeting of this receptor in experiments. Additionally, N-(3,4-difluorophenyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinamine has been shown to have a high affinity for the dopamine D3 receptor, which allows for the use of lower concentrations of the compound in experiments. However, N-(3,4-difluorophenyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinamine has some limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in long-term experiments. Additionally, N-(3,4-difluorophenyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinamine has some potential off-target effects, which may need to be considered in experiments.

Future Directions

There are several future directions for research on N-(3,4-difluorophenyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinamine. One area of research is the potential therapeutic applications of N-(3,4-difluorophenyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinamine in the treatment of drug addiction and other neurological disorders. Additionally, there is a need for further studies on the mechanism of action of N-(3,4-difluorophenyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinamine and its effects on the reward pathway in the brain. Further optimization of the synthesis method of N-(3,4-difluorophenyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinamine may also be beneficial for its use in medical research. Finally, there is a need for further studies on the potential off-target effects of N-(3,4-difluorophenyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinamine in experiments.

Synthesis Methods

N-(3,4-difluorophenyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinamine can be synthesized using a series of chemical reactions. The first step involves the reaction of 3,4-difluoroaniline with 2,6-dimethoxypyridine-3-carboxylic acid to form the intermediate compound. The intermediate compound is then reacted with piperidine-3-carboxylic acid to produce N-(3,4-difluorophenyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinamine. The synthesis of N-(3,4-difluorophenyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinamine has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

N-(3,4-difluorophenyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinamine has been extensively studied for its potential applications in medical research. It has been shown to have a high affinity for the dopamine D3 receptor, which is involved in several neurological disorders such as Parkinson's disease, schizophrenia, and drug addiction. N-(3,4-difluorophenyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinamine can be used as a tool compound to study the role of the dopamine D3 receptor in these disorders. Additionally, N-(3,4-difluorophenyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinamine has been shown to have potential therapeutic applications in the treatment of drug addiction and other neurological disorders.

properties

IUPAC Name

[3-(3,4-difluoroanilino)piperidin-1-yl]-(2,6-dimethoxypyridin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F2N3O3/c1-26-17-8-6-14(18(23-17)27-2)19(25)24-9-3-4-13(11-24)22-12-5-7-15(20)16(21)10-12/h5-8,10,13,22H,3-4,9,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIDWUGMHCBOQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)N2CCCC(C2)NC3=CC(=C(C=C3)F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-difluorophenyl)-1-[(2,6-dimethoxy-3-pyridinyl)carbonyl]-3-piperidinamine

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